Tetrapropylammonium perruthenate

描述

Tetrapropylammonium perruthenate (TPAP) is a catalytic oxidant used in organic synthesis, offering a wide range of applications from double to selective oxidations. It facilitates various chemical reactions, including heteroatom oxidation, cleavage reactions, and sequential reaction processes, making it a versatile reagent in organic chemistry (Ley, Norman, Griffith, & Marsden, 1994).

Synthesis Analysis

The synthesis of TPAP involves the reduction of tetrapropylammonium perruthenate by 2-undecanol to a low-valent ruthenium species. This species efficiently catalyzes the isomerization of a wide range of allylic alcohols into their corresponding saturated carbonyl derivatives, demonstrating the reagent's ability to promote novel and efficient reactions (Markó et al., 1999).

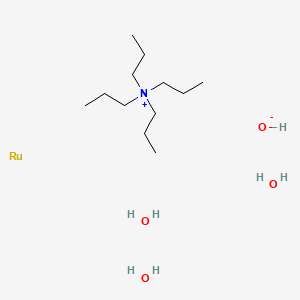

Molecular Structure Analysis

The molecular structure of TPAP-related compounds, such as tetrapropylammonium-2,3-dichloro-5,6-dicyano-p-benzoquinone, has been elucidated through X-ray diffraction analysis, offering insights into the charge-transfer complexes and the interaction between the TPAP cation and its counterions. Such studies reveal the intricate arrangement of molecules and the impact of structural features on their chemical properties (Marzotto, Clemente, & Pasimeni, 1988).

Chemical Reactions and Properties

TPAP is known for its catalytic prowess in oxidizing a range of molecules, including its role in the glycol cleavage to carboxylic (di)acids, showcasing its ability to facilitate complex transformations in organic synthesis with high yields and selectivity (Schmidt & Stark, 2011). Furthermore, TPAP's role in the oxidation of secondary nitro compounds to ketones highlights its versatility and efficiency as an oxidant in organic chemistry (Tokunaga, Ihara, & Fukumoto, 1997).

Physical Properties Analysis

The stability and reusability of TPAP as a catalyst have been significantly improved through the use of tetraalkylammonium salts or imidazolium ionic liquids, demonstrating its effective recovery and potential for reuse in catalytic oxidations. This not only enhances the reagent's practical utility but also contributes to the sustainability of chemical processes (Ley, Ramarao, & Smith, 2001).

Chemical Properties Analysis

TPAP exhibits a remarkable ability to catalyze the oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans, highlighting its role in promoting stereospecific and stereoselective transformations. This ability to catalyze complex reactions underlines TPAP's importance in synthetic organic chemistry, providing a tool for achieving intricate molecular architectures with high precision and efficiency (Piccialli & Caserta, 2004).

科学研究应用

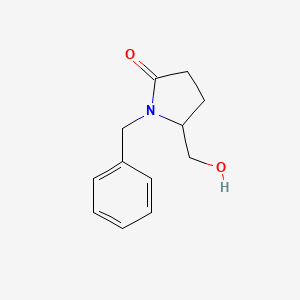

Oxidation of Alcohols to Carbonyl Compounds

- Scientific Field: Organic Chemistry

- Application Summary: TPAP is used for the oxidation of alcohols to corresponding carbonyl compounds . It is a non-volatile, air-stable, and readily soluble reagent, which can be used either stoichiometrically or catalytically with a suitable co-oxidant .

- Methods of Application: The specific experimental procedures may vary depending on the specific alcohol and carbonyl compound being synthesized. Generally, TPAP serves as the catalyst, and NMO • H2O plays a dual role, acting as the co-oxidant and as a reagent for aldehyde hydrate stabilization .

- Results: The oxidation of alcohols to carbonyl compounds is a fundamental reaction in organic chemistry, and the use of TPAP as a catalyst can improve the efficiency and selectivity of this reaction .

Conversion of Sulfides to Sulfones

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used as a catalyst for the conversion of sulfides to sulfones by oxidation reaction .

- Methods of Application: The specific experimental procedures may vary depending on the specific sulfide and sulfone being synthesized. Generally, TPAP serves as the catalyst in the oxidation reaction .

- Results: The conversion of sulfides to sulfones is an important reaction in organic chemistry, and the use of TPAP as a catalyst can improve the efficiency and selectivity of this reaction .

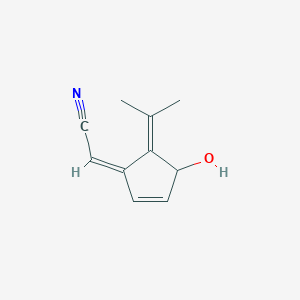

Isomerization of Allylic Alcohols

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used as a catalyst in the isomerization of allylic alcohols into the corresponding saturated carbonyl derivatives .

- Methods of Application: The specific experimental procedures may vary depending on the specific allylic alcohol and carbonyl derivative being synthesized. Generally, TPAP serves as the catalyst in the isomerization reaction .

- Results: The isomerization of allylic alcohols to carbonyl derivatives is a useful reaction in organic chemistry, and the use of TPAP as a catalyst can improve the efficiency and selectivity of this reaction .

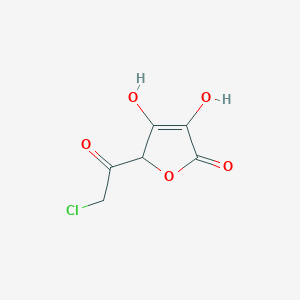

Cleavage of Glycol to Carboxylic Acids

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used along with N -methylmorpholine N -oxide (NMO) for the cleavage of glycol to carboxylic acids .

- Methods of Application: The specific experimental procedures may vary depending on the specific glycol and carboxylic acid being synthesized. Generally, TPAP and NMO are used in the cleavage reaction .

- Results: The cleavage of glycol to carboxylic acids is a key reaction in organic chemistry, and the use of TPAP and NMO can improve the efficiency and selectivity of this reaction .

Direct Synthesis of Vinyl Chloride Monomer

- Scientific Field: Industrial Chemistry

- Application Summary: TPAP can be used as a catalyst for the direct synthesis of vinyl chloride monomer .

- Methods of Application: The specific experimental procedures may vary depending on the specific conditions of the industrial process. Generally, TPAP serves as the catalyst in the synthesis reaction .

- Results: The direct synthesis of vinyl chloride monomer is a crucial industrial process, and the use of TPAP as a catalyst can improve the efficiency and selectivity of this reaction .

Oxidation of Primary Alcohols to Carboxylic Acids

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used to oxidize primary alcohols all the way to the carboxylic acid with a higher catalyst loading, larger amount of the cooxidant, and addition of two equivalents of water . In this situation, the aldehyde reacts with water to form the geminal diol hydrate, which is then oxidized again .

- Methods of Application: The specific experimental procedures may vary depending on the specific primary alcohol and carboxylic acid being synthesized. Generally, TPAP and NMO are used in the oxidation reaction .

- Results: The oxidation of primary alcohols to carboxylic acids is a key reaction in organic chemistry, and the use of TPAP can improve the efficiency and selectivity of this reaction .

Oxidation of Olefins to Carbonyl Compounds

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used for the oxidation of olefins to carbonyl compounds . This one pot conversion includes hydroboration with borane dimethyl sulfide (BDMS), followed by oxidation of the resulting alkylboranes with TPAP and NMO .

- Methods of Application: The specific experimental procedures may vary depending on the specific olefin and carbonyl compound being synthesized. Generally, TPAP and NMO are used in the oxidation reaction .

- Results: The oxidation of olefins to carbonyl compounds is a key reaction in organic chemistry, and the use of TPAP can improve the efficiency and selectivity of this reaction .

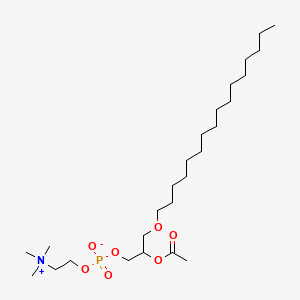

Heteroatom Oxidation

- Scientific Field: Organic Chemistry

- Application Summary: TPAP can be used for the oxidation of a wide range of molecules including examples of both double oxidations and selective oxidations . It can also be used for heteroatom oxidation .

- Methods of Application: The specific experimental procedures may vary depending on the specific molecule and heteroatom being oxidized. Generally, TPAP is used in the oxidation reaction .

- Results: The oxidation of heteroatoms is an important reaction in organic chemistry, and the use of TPAP can improve the efficiency and selectivity of this reaction .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

The substitution of RuCl3 precursor with high valent TPAP species leads to more ruthenium oxides active species in the catalysts. The acidification treatment of the carrier in TPAP/AC catalyst can produce an enhanced interaction between the active species and the modified functional groups on the carrier. This also provides a promising strategy to explore high efficient and economic mercury-free catalysts for the hydrochlorination of acetylene .

属性

IUPAC Name |

ruthenium;tetrapropylazanium;hydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCLFLGLPCVDMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO4Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrapropylammonium perruthenate | |

CAS RN |

114615-82-6 | |

| Record name | Tetrapropylammonium perruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)